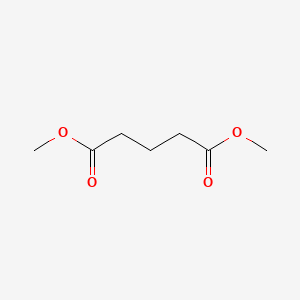

Dimethyl Glutarate

Description

This compound has been reported in Astragalus mongholicus and Astragalus membranaceus with data available.

Structure

3D Structure

Properties

IUPAC Name |

dimethyl pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-10-6(8)4-3-5-7(9)11-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDYIOOONNVFMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Record name | DIMETHYL GLUTARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3025122 | |

| Record name | Dimethyl glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyl glutarate is a colorless liquid. (USCG, 1999), Liquid; Water or Solvent Wet Solid, Liquid, Liquid with an agreeable odor; [HSDB], Colorless liquid | |

| Record name | DIMETHYL GLUTARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentanedioic acid, 1,5-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl glutarate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4947 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL GLUTARATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/538 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

199.4 to 203 °F at 13 mmHg (USCG, 1999), 213.5-214 °C @ 752 MM HG; 93.5-94.5 °C @ 13 MM HG, 199.4-203 °F | |

| Record name | DIMETHYL GLUTARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL GLUTARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5789 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL GLUTARATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/538 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

218 °F (USCG, 1999), 103 °C, 218 °F | |

| Record name | DIMETHYL GLUTARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl glutarate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4947 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL GLUTARATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/538 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

VERY SOL IN ALC, ETHER | |

| Record name | DIMETHYL GLUTARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5789 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.087 (USCG, 1999) - Denser than water; will sink, 1.0876 @ 20 °C/4 °C, 1.087 | |

| Record name | DIMETHYL GLUTARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIMETHYL GLUTARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5789 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL GLUTARATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/538 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

LIQUID | |

CAS No. |

1119-40-0 | |

| Record name | DIMETHYL GLUTARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17806 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dimethyl glutarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-40-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl glutarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119400 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIMETHYL GLUTARATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanedioic acid, 1,5-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl glutarate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3025122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl glutarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL GLUTARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1I9VFA346P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYL GLUTARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5789 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIMETHYL GLUTARATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/538 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-42.5 °C | |

| Record name | DIMETHYL GLUTARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5789 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Properties of Dimethyl Glutarate for Researchers

For Immediate Release

This whitepaper provides a comprehensive technical guide to the fundamental properties of dimethyl glutarate, tailored for researchers, scientists, and professionals in drug development. It consolidates essential data on its physical and chemical characteristics, safety protocols, and detailed experimental methodologies.

Executive Summary

This compound (DMG) is a versatile organic compound with the chemical formula C₇H₁₂O₄.[1] It is a colorless liquid with a faint, agreeable odor.[2][3] Widely utilized as a solvent, intermediate in chemical synthesis, and a component in various industrial formulations, a thorough understanding of its properties is crucial for its effective and safe application in a research setting. This guide provides a detailed overview of its core attributes, experimental procedures, and safety considerations to support laboratory and development work.

Core Properties of this compound

The fundamental physical and chemical properties of this compound are summarized below, providing a quick reference for researchers.

Physical Properties

This compound is a clear, colorless liquid. Its key physical characteristics are detailed in Table 1.

| Property | Value | Source(s) |

| Molecular Weight | 160.17 g/mol | [1][4] |

| Boiling Point | 210-215 °C at 760 mmHg | |

| 96-103 °C at 15 mmHg | ||

| Melting Point | -37 °C / -34.6 °F | |

| Density | 1.087 g/cm³ at 20 °C | |

| Flash Point | 103 °C / 217.4 °F (closed cup) | |

| Refractive Index | 1.424 at 20 °C | |

| Vapor Pressure | 0.13 hPa at 20 °C | |

| Solubility | Soluble in water. Very soluble in alcohol and ether. |

Chemical Properties

This compound is an ester, and its reactivity is characteristic of this functional group. It is stable under normal conditions but can be hydrolyzed by strong acids and alkalis.

| Property | Description | Source(s) |

| IUPAC Name | dimethyl pentanedioate | |

| CAS Number | 1119-40-0 | |

| Chemical Formula | C₇H₁₂O₄ | |

| SMILES | COC(=O)CCCC(=O)OC | |

| InChI Key | XTDYIOOONNVFMA-UHFFFAOYSA-N | |

| Reactivity | Reacts with strong acids, bases, oxidizing agents, and reducing agents. | |

| Stability | Stable under recommended storage conditions. |

Experimental Protocols

This section details methodologies for the synthesis, purification, and analysis of this compound, providing a practical guide for laboratory applications.

Synthesis of this compound via Fischer Esterification

Objective: To synthesize this compound from glutaric acid and methanol using an acid catalyst.

Materials:

-

Glutaric acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (5%)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

-

Dichloromethane

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve glutaric acid in an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain crude this compound.

Purification by Distillation

Objective: To purify crude this compound.

Materials:

-

Crude this compound

-

Distillation apparatus (distilling flask, condenser, receiving flask, thermometer)

-

Vacuum source (if necessary)

-

Heating mantle

Procedure:

-

Set up the distillation apparatus. For high-boiling liquids like this compound, vacuum distillation is recommended to prevent decomposition.

-

Place the crude this compound in the distilling flask.

-

Heat the flask gently with a heating mantle.

-

Collect the fraction that distills at the expected boiling point of this compound under the applied pressure. For example, fractions with boiling points of 110-112 °C can be collected under reduced pressure.

Analysis and Purity Assessment

Objective: To identify and quantify this compound and assess its purity.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for ester analysis (e.g., DB-WAX or equivalent)

Sample Preparation:

-

Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

If necessary, prepare a series of calibration standards of known concentrations.

GC-MS Parameters (Example):

-

Injector Temperature: 250 °C

-

Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Ion Source Temperature: 230 °C

-

MS Quadrupole Temperature: 150 °C

-

Scan Range: m/z 40-400

Data Analysis:

-

Identify the this compound peak based on its retention time and mass spectrum.

-

The purity can be estimated by the relative peak area of this compound compared to the total area of all peaks in the chromatogram.

-

For quantitative analysis, a calibration curve can be constructed by plotting the peak area versus the concentration of the standards.

Objective: To confirm the structure and assess the purity of this compound.

Sample Preparation:

-

Dissolve a small amount of the this compound sample in a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

¹H NMR (in CDCl₃):

-

The spectrum should show a quintet at approximately δ 1.96 ppm (2H) and a triplet at approximately δ 2.39 ppm (4H).

¹³C NMR (in CDCl₃):

-

The spectrum will show characteristic peaks for the carbonyl carbons and the different methylene and methyl carbons in the molecule.

Purity Assessment:

-

The presence of unexpected peaks in the ¹H or ¹³C NMR spectra may indicate impurities. The purity can be estimated by comparing the integration of the this compound peaks to those of the impurities.

Safety and Handling

This compound is considered a hazardous substance and requires careful handling.

Personal Protective Equipment (PPE):

-

Wear safety glasses with side-shields or goggles.

-

Wear appropriate chemical-resistant gloves.

-

Use a lab coat and, if necessary, an apron.

-

In case of insufficient ventilation, use a suitable respirator.

Handling and Storage:

-

Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.

-

Keep away from heat, sparks, and open flames.

-

Store away from incompatible materials such as strong oxidizing agents, acids, and bases.

-

Unopened containers can be stored for up to 18 months, while opened containers should not be stored for more than 12 months.

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes.

-

Skin Contact: Remove contaminated clothing and wash the skin with soap and water.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Do not induce vomiting. Rinse mouth with water.

-

In all cases of significant exposure or if symptoms persist, seek medical attention.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates a typical laboratory workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Key Chemical Reactions

The following diagram illustrates the key chemical transformations involving this compound.

Caption: Key chemical reactions of this compound.

References

A Comprehensive Technical Guide to the Physicochemical Characteristics of Dimethyl Glutarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physicochemical properties of dimethyl glutarate (DMG), a versatile diester with applications in various scientific and industrial fields, including pharmaceuticals. This document summarizes key quantitative data, outlines experimental protocols for property determination, and presents a logical framework for understanding these characteristics.

Core Physicochemical Data

This compound (C7H12O4) is a colorless liquid with a faint, agreeable odor.[1][2][3] Its fundamental identifiers and properties are crucial for its handling, application, and integration into experimental and developmental workflows.

Table 1: Identification and General Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | dimethyl pentanedioate | [1] |

| Synonyms | Glutaric acid dimethyl ester, Dimethyl pentanedioate, DBE-5 | [1] |

| CAS Number | 1119-40-0 | |

| Molecular Formula | C₇H₁₂O₄ | |

| Molecular Weight | 160.17 g/mol | |

| Appearance | Colorless liquid | |

| Odor | Faint agreeable, fruity odor |

Table 2: Thermodynamic and Physical Properties of this compound

| Property | Value | Conditions | Source(s) |

| Melting Point | -37 °C to -42.5 °C | ||

| Boiling Point | 210-215 °C | 1013 hPa | |

| 93.5-95 °C | 13 mmHg (0.0171 atm) | ||

| 96-103 °C | 15 mmHg | ||

| Density | 1.09 g/cm³ | 20 °C | |

| 1.087 g/mL | 25 °C | ||

| 1.0876 g/cm³ | 20 °C | ||

| Vapor Pressure | 0.2 mmHg | 20 °C | |

| 8.3 Pa | 20 °C | ||

| 0.13 hPa | 20 °C | ||

| Flash Point | 107 °C to 109 °C | Closed cup | |

| 218 °F | |||

| Refractive Index | 1.4242 | 20 °C/D | |

| Kinematic Viscosity | 2.5 mm²/s (cSt) | 25 °C |

Table 3: Solubility and Safety Information for this compound

| Property | Value/Information | Source(s) |

| Water Solubility | 4.3 g/L to 53 g/L | |

| Solvent Solubility | Very soluble in alcohol and ether; soluble in acetone and ethyl acetate. | |

| Explosion Limits | 0.9 - 7.9 % (V) | |

| Stability | Stable under normal conditions. Combustible. | |

| Incompatibilities | Incompatible with acids, bases, reducing agents, and oxidizing agents. | |

| Storage | Store below +30°C. |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physicochemical properties of this compound. These protocols are intended for an audience with a foundational understanding of laboratory techniques.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. For a pure compound like this compound, it is a sharp, characteristic value.

Methodology: Capillary Method

-

Preparation: A small amount of liquid this compound is placed in a fusion tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Heating: The fusion tube assembly is attached to a thermometer and heated in a controlled manner, often using a Thiele tube or a melting point apparatus with a heating block. The heating bath should be stirred to ensure uniform temperature distribution.

-

Observation: As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles. As the boiling point is approached, this stream of bubbles becomes rapid and continuous.

-

Recording the Boiling Point: The heat source is then removed. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point. This occurs when the external pressure equals the vapor pressure of the this compound.

-

Pressure Correction: Since boiling point is pressure-dependent, the atmospheric pressure at the time of the experiment should be recorded. If the pressure is not at standard sea-level pressure (760 mmHg), a correction may be applied.

Determination of Density

Density is the mass per unit volume of a substance. For liquids, it is commonly determined using a pycnometer or a digital density meter.

Methodology: Pycnometer Method

-

Preparation: A clean, dry pycnometer (a glass flask with a precise volume) is weighed accurately (m₁).

-

Calibration: The pycnometer is filled with a reference substance of known density at a specific temperature (e.g., deionized water), and the total mass is recorded (m₂). The temperature of the liquid is measured and recorded.

-

Sample Measurement: The pycnometer is emptied, dried, and then filled with this compound. The total mass is again accurately measured (m₃) at the same temperature.

-

Calculation:

-

Mass of water = m₂ - m₁

-

Volume of pycnometer = (Mass of water) / (Density of water at the measured temperature)

-

Mass of this compound = m₃ - m₁

-

Density of this compound = (Mass of this compound) / (Volume of pycnometer)

-

Determination of Solubility

Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.

Methodology: Saturation Method

-

Preparation: A known volume of the solvent (e.g., water) is placed in a thermostatted vessel to maintain a constant temperature.

-

Addition of Solute: this compound is added to the solvent in small, pre-weighed increments.

-

Equilibration: After each addition, the mixture is vigorously agitated (e.g., using a magnetic stirrer) until the solute is completely dissolved. This process is repeated until a small amount of undissolved this compound persists, indicating that the solution is saturated.

-

Analysis: The total mass of the dissolved this compound is calculated by subtracting the mass of the remaining undissolved portion from the total mass added.

-

Expression of Solubility: The solubility is then expressed in terms of mass of solute per volume or mass of solvent (e.g., g/L or g/100g ). This procedure can be repeated for various solvents (e.g., ethanol, ether) to determine the solubility profile.

Determination of Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases at a given temperature in a closed system.

Methodology: Static Method

-

Sample Preparation: A purified sample of this compound is placed in a thermostatted container connected to a pressure measuring device (manometer) and a vacuum pump.

-

Degassing: The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is often achieved by repeated freeze-pump-thaw cycles.

-

Equilibration: The container is brought to a precise, constant temperature. The this compound is allowed to evaporate into the evacuated space until the pressure inside the container becomes constant. This constant pressure is the equilibrium vapor pressure at that temperature.

-

Measurement: The pressure is recorded. The process is repeated at several different temperatures to obtain a vapor pressure curve. The relationship between vapor pressure and temperature can often be described by the Clausius-Clapeyron relation.

Visualizing Physicochemical Relationships

The following diagram illustrates the logical connections between the fundamental properties of this compound and how they influence its behavior and applications.

Caption: Logical flow of this compound's properties.

References

An In-Depth Technical Guide to the Laboratory Synthesis of Dimethyl Glutarate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary laboratory-scale synthesis pathways for dimethyl glutarate. It details established methodologies, including Fischer-Speier esterification, and explores modern approaches such as synthesis from cyclobutanone. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of reaction pathways and workflows to aid in practical laboratory applications.

Fischer-Speier Esterification of Glutaric Acid and its Anhydride

The most traditional and widely employed method for synthesizing this compound is the Fischer-Speier esterification. This acid-catalyzed reaction involves the treatment of glutaric acid or its anhydride with methanol. The reaction equilibrium is typically driven towards the product by using an excess of methanol or by removing the water formed during the reaction.[1][2][3]

Synthesis from Glutaric Anhydride with Sulfuric Acid Catalyst

This method offers a high yield of this compound by reacting glutaric anhydride with methanol in the presence of concentrated sulfuric acid.[4]

Experimental Protocol:

-

In a round-bottom flask, dissolve glutaric anhydride (3.35 g, 29.4 mmol) in anhydrous methanol (100 mL).

-

Carefully add concentrated sulfuric acid (0.31 mL, 5.9 mmol) to the solution while stirring.

-

Stir the mixture at room temperature for 18 hours.

-

Reduce the volume of the reaction mixture by approximately half using a rotary evaporator.

-

Quench the reaction by adding 40 mL of water.

-

Extract the aqueous phase with dichloromethane (3 x 50 mL).

-

Combine the organic phases and wash with brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound.[4]

Quantitative Data:

| Starting Material | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |

| Glutaric Anhydride | H₂SO₄ | Methanol | 18 | 20 | 96 |

Reaction Pathway:

Synthesis from Glutaric Acid with Phosphorus Trichloride

An alternative acid-catalyzed esterification involves the use of phosphorus trichloride. This method also provides a high yield of the desired product.

Experimental Protocol:

-

In a flask equipped with a dropping funnel and under continuous stirring, dissolve glutaric acid (13.2 g, 0.10 mol) in methanol (50 mL).

-

Cool the solution in an ice bath.

-

Add phosphorus trichloride (PCl₃, 8 mL) dropwise to the cooled solution.

-

After the addition is complete, allow the reaction to proceed to completion.

-

Remove the solvent from the reaction mixture under reduced pressure.

-

Distill the resulting residue under reduced pressure, collecting the fractions boiling at 110-112 °C.

Quantitative Data:

| Starting Material | Catalyst | Solvent | Temperature | Product Boiling Point (°C) | Yield (%) | Reference |

| Glutaric Acid | PCl₃ | Methanol | Ice bath | 110-112 | 92 |

Synthesis from Cyclobutanone and Dimethyl Carbonate

A more contemporary approach to this compound synthesis involves a reaction between cyclobutanone and dimethyl carbonate, utilizing a solid base catalyst such as magnesium oxide (MgO). This pathway proceeds through a carbomethoxycyclobutanone intermediate.

The reaction mechanism involves the activation of cyclobutanone by the abstraction of an α-proton by the basic catalyst, followed by reaction with dimethyl carbonate. The resulting intermediate is then further converted to this compound. Solid bases of moderate strength, like MgO, have been found to be favorable for this transformation. While a detailed, step-by-step protocol is not available in the reviewed literature, the key reaction parameters have been outlined.

Reaction Conditions Summary:

| Starting Materials | Catalyst | Key Intermediate | Outcome | Reference |

| Cyclobutanone, Dimethyl Carbonate | MgO (solid base) | Carbomethoxycyclobutanone | Facile route to this compound |

Logical Relationship Diagram:

Other Potential Synthesis Pathways

While less detailed in the current literature for the direct synthesis of this compound, other modern synthetic methods hold promise and are worthy of consideration for further research and development.

Hydroesterification and Carbonylation Reactions

Hydrogenation of Unsaturated Precursors

The catalytic hydrogenation of an unsaturated precursor, such as dimethyl glutaconate, represents another viable route to this compound. This transformation would involve the reduction of the carbon-carbon double bond in the precursor molecule. While specific, detailed protocols for this exact hydrogenation are not prevalent in the literature, the hydrogenation of other unsaturated esters is a well-established process, often employing catalysts such as palladium on carbon (Pd/C) or ruthenium.

Experimental Workflow for Method Development:

Conclusion

This technical guide has outlined the primary laboratory synthesis pathways for this compound, with a focus on providing actionable experimental protocols and relevant quantitative data. The Fischer-Speier esterification of glutaric acid or its anhydride remains a robust and high-yielding method. The synthesis from cyclobutanone and dimethyl carbonate presents a modern alternative with a facile reaction route. While direct, detailed protocols for hydroesterification, carbonylation, and hydrogenation are less established for this compound specifically, these areas represent promising avenues for future research and process development. The provided diagrams and data tables are intended to serve as a practical resource for researchers and professionals in the field.

References

A Technical Guide to the Research Applications of Dimethyl Glutarate (CAS 1119-40-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dimethyl Glutarate

This compound (DMG), with CAS number 1119-40-0, is the dimethyl ester of glutaric acid.[1][2] It is a colorless, transparent liquid with a faint, agreeable fruity odor.[1][2][3] DMG is recognized for its favorable environmental profile, characterized by low volatility, low toxicity, and ready biodegradability, positioning it as a "green solvent". Its primary applications in research and industry are as a high-boiling point solvent, a chemical intermediate, and a plasticizer.

In research and development, DMG serves as a versatile building block in organic synthesis and as a functional component in various formulations. Its utility extends across pharmaceuticals, polymers, agrochemicals, and advanced materials science. This guide provides an in-depth overview of its physicochemical properties, core research applications, and detailed experimental protocols relevant to its synthesis and analysis.

Physicochemical and Toxicological Properties

The physical, chemical, and toxicological characteristics of this compound are summarized below. This data is essential for experimental design, safety assessments, and application development.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1119-40-0 | |

| Molecular Formula | C₇H₁₂O₄ | |

| Molecular Weight | 160.17 g/mol | |

| Appearance | Colorless, clear liquid | |

| Odor | Faint, agreeable, fruity odor | |

| Boiling Point | 210-216 °C (at 1018 hPa) | |

| 93-95 °C (at 13 mmHg) | ||

| Melting Point | -13 °C to -42.5 °C | |

| Density | ~1.09 g/cm³ (at 20-25 °C) | |

| Flash Point | 107-109 °C (218-228 °F) | |

| Water Solubility | 53 g/L | |

| Solubility | Very soluble in alcohol and ether | |

| Refractive Index (n20/D) | ~1.424 | |

| Vapor Density | 5.52 |

Table 2: Toxicological and Ecotoxicity Data for this compound

| Endpoint | Species | Value | Source(s) |

| Acute Oral Toxicity (LD50) | Rat | 5000 mg/kg | |

| Acute Oral Toxicity (LD50) | Mouse | 2227 mg/kg | |

| Skin Irritation | Human | Irritant | |

| Eye Irritation | Rabbit | Irritant | |

| Aquatic Toxicity (LC50, 96h) | Bluegill (Lepomis macrochirus) | 30.838 mg/L | |

| Aquatic Toxicity (EC50) | Water Flea (Daphnia magna) | 112 - 150 mg/L |

Core Research Applications

This compound's reactivity and physical properties make it a valuable compound in several key research areas.

Intermediate in Organic Synthesis

DMG is a fundamental precursor in the synthesis of a wide range of chemicals. Its two ester groups can undergo various transformations, such as hydrolysis, transesterification, and amidation.

-

Pharmaceuticals and Agrochemicals : It serves as an intermediate in the creation of more complex active molecules.

-

Polymers and Resins : DMG is used to prepare polyester resins, polyamides, and adhesives. Hydrolysis of DMG yields glutaric acid, a monomer used in polymer synthesis.

-

Plasticizers : It acts as a raw material for specialty plasticizers.

Advanced Solvent and Formulation Applications

As an environmentally friendly solvent, DMG is used in formulations where low volatility and high solvency are required.

-

Coatings and Cleaners : It is a component in paints, lacquers, and industrial cleaning agents, including paint and graffiti removers.

-

Pharmaceutical Excipient : In drug development, DMG can be used as an excipient to improve the stability, solubility, or bioavailability of active pharmaceutical ingredients.

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound, which are critical for laboratory research.

Synthesis of this compound from Glutaric Anhydride

This protocol describes a common laboratory-scale synthesis via the ring-opening esterification of glutaric anhydride.

Methodology:

-

Reagents & Setup : Dissolve glutaric anhydride (1 equivalent, e.g., 29.4 mmol, 3.35 g) in anhydrous methanol (a significant excess, e.g., 100 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

Catalysis : Carefully add concentrated sulfuric acid (e.g., 5.9 mmol, 0.31 mL) to the solution as a catalyst.

-

Reaction : Stir the mixture at room temperature for 18 hours.

-

Workup :

-

Reduce the reaction mixture volume to approximately half using a rotary evaporator.

-

Quench the reaction by adding deionized water (e.g., 40 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (3 x 50 mL).

-

-

Purification :

-

Combine the organic extracts and wash with brine (30 mL).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a clear, colorless oil. This method typically achieves a high yield (e.g., 96%).

-

Air Sampling and Analysis via GC-FID

This protocol is based on OSHA methodologies for monitoring workplace exposure to this compound.

Methodology:

-

Sample Collection :

-

Draw a known volume of air (e.g., 20 L) through a solid sorbent charcoal tube (100/50 mg).

-

Use a calibrated personal sampling pump at a flow rate of approximately 0.2 L/min.

-

-

Sample Preparation :

-

Score the charcoal tube and break it to access the front and back sorbent sections. Transfer each section to a separate labeled vial.

-

Add 1 mL of desorption solvent (1:99 dimethyl formamide:carbon disulfide, DMF:CS₂) to each vial.

-

Cap the vials and shake for 30 minutes to ensure complete desorption of DMG.

-

-

Analysis :

-

Analyze the desorbed samples by gas chromatography with a flame ionization detector (GC-FID).

-

Use a suitable capillary column for separation.

-

-

Quantification :

-

Prepare a calibration curve using standards of DMG in the desorption solvent.

-

Calculate the mass of DMG in the samples from the calibration curve and determine the airborne concentration based on the volume of air sampled.

-

Note : Samples should be refrigerated after collection and analyzed within two weeks for best results.

-

Metabolic Context and Related Pathways

This compound is an exogenous compound and is not considered a naturally occurring metabolite in major human metabolic pathways. Its biological effects are primarily related to its properties as a solvent or its metabolism into glutaric acid and methanol.

However, for researchers in drug development and metabolic studies, it is useful to understand the context of its core dicarboxylic acid structure. The five-carbon dicarboxylic acid, α-ketoglutarate (or 2-oxoglutarate), is a closely related and vital endogenous metabolite. It is a key intermediate in the Krebs cycle (tricarboxylic acid cycle) , a central hub of cellular metabolism for energy production. Studies have investigated cell-permeable esters of α-ketoglutarate (such as dimethyl α-ketoglutarate) for their ability to influence metabolic pathways, including autophagy and cellular redox balance.

The following diagram illustrates the position of α-ketoglutarate within the Krebs cycle to provide metabolic context for researchers studying dicarboxylic acids.

Conclusion

This compound (CAS 1119-40-0) is a highly versatile and industrially significant chemical. For the research community, it offers a unique combination of favorable environmental properties and chemical reactivity. Its primary research applications are as a building block for organic synthesis, particularly in the development of polymers and specialty chemicals, and as a green solvent in advanced formulations. The detailed protocols for its synthesis and analysis provided herein serve as a practical guide for scientists and engineers working with this compound. While not an endogenous metabolite itself, its structural relationship to key metabolic intermediates like α-ketoglutarate provides a broader context for its potential relevance in biochemical and pharmaceutical research.

References

Spectroscopic Profile of Dimethyl Glutarate: A Technical Guide

Introduction

Dimethyl glutarate (DMG) is a diester of glutaric acid, widely utilized as a solvent, in the formulation of paints and coatings, and as an intermediate in chemical synthesis. A thorough understanding of its spectroscopic properties is essential for quality control, reaction monitoring, and structural elucidation in various research and industrial applications. This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with detailed experimental protocols and a workflow for spectroscopic analysis.

Spectroscopic Data

The following sections present the characteristic spectroscopic data for this compound in a tabulated format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 3.67 | Singlet | 6H | - | O-CH ₃ |

| 2.41 | Triplet | 4H | 7.3 | O=C-CH ₂ |

| 1.95 | Quintet | 2H | 7.3 | C-CH ₂-C |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 173.5 | C =O |

| 51.6 | O-C H₃ |

| 33.2 | O=C-C H₂ |

| 20.1 | C-C H₂-C |

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, providing information about the presence of specific functional groups. The spectrum for this compound is characterized by the following absorption bands.[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950 | Strong | C-H stretch (alkane) |

| 1740 | Strong | C=O stretch (ester) |

| 1440 | Medium | C-H bend (alkane) |

| 1170 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The electron ionization (EI) mass spectrum of this compound exhibits a characteristic fragmentation pattern.[2][3]

| Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Assignment |

| 160 | 5 | [M]⁺ (Molecular Ion) |

| 129 | 45 | [M - OCH₃]⁺ |

| 101 | 50 | [M - COOCH₃]⁺ |

| 100 | 75 | [M - CH₃OH - CO]⁺ |

| 74 | 60 | [CH₃OOCCH₂]⁺ |

| 59 | 100 | [COOCH₃]⁺ (Base Peak) |

| 55 | 40 | [C₄H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.[4][5]

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.

-

Gently swirl or vortex the vial to ensure the sample is completely dissolved.

-

Using a Pasteur pipette with a cotton wool plug, filter the solution directly into a 5 mm NMR tube to remove any particulate matter.

-

Ensure the liquid height in the NMR tube is between 4 and 5 cm.

-

Cap the NMR tube securely.

Instrument Parameters (¹H NMR):

-

Spectrometer: 300 MHz or higher field NMR spectrometer

-

Solvent: Chloroform-d (CDCl₃)

-

Temperature: 298 K

-

Pulse Sequence: Standard single-pulse sequence (zg)

-

Number of Scans: 8-16

-

Relaxation Delay: 1-2 seconds

-

Acquisition Time: 2-4 seconds

-

Spectral Width: 0-10 ppm

-

Referencing: The residual solvent peak of CDCl₃ (δ = 7.26 ppm) is used as an internal reference.

Instrument Parameters (¹³C NMR):

-

Spectrometer: 75 MHz or higher field NMR spectrometer

-

Solvent: Chloroform-d (CDCl₃)

-

Temperature: 298 K

-

Pulse Sequence: Proton-decoupled pulse sequence

-

Number of Scans: 128 or more, depending on concentration

-

Relaxation Delay: 2-5 seconds

-

Acquisition Time: 1-2 seconds

-

Spectral Width: 0-200 ppm

-

Referencing: The solvent peak of CDCl₃ (δ = 77.16 ppm) is used as an internal reference.

Infrared (IR) Spectroscopy Protocol

Sample Preparation (Neat Liquid Film):

-

Ensure the salt plates (e.g., NaCl or KBr) are clean, dry, and free of any residue. Handle them by the edges to avoid transferring moisture.

-

Place one to two drops of this compound onto the center of one salt plate.

-

Carefully place the second salt plate on top of the first, gently pressing to create a thin, uniform liquid film between the plates.

-

Wipe away any excess liquid from the edges of the plates with a lint-free tissue.

Instrument Parameters (FT-IR):

-

Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer

-

Accessory: Transmission sample holder

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty salt plates is recorded prior to the sample spectrum and automatically subtracted.

Mass Spectrometry Protocol

Sample Introduction and Ionization (Electron Ionization - EI):

-

This compound, being a volatile liquid, is introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).

-

The sample is vaporized by heating in the vacuum of the mass spectrometer.

-

The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Instrument Parameters (EI-MS):

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Mass Range: m/z 40-200

-

Ion Source Temperature: 200-250 °C

-

Data Acquisition: The mass spectrum is recorded as a plot of relative ion intensity versus the mass-to-charge ratio (m/z).

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a liquid sample such as this compound.

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of this compound.

References

- 1. Pentanedioic acid, dimethyl ester [webbook.nist.gov]

- 2. This compound | C7H12O4 | CID 14242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pentanedioic acid, dimethyl ester [webbook.nist.gov]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. Chemistry Teaching Labs - Preparing an NMR sample [chemtl.york.ac.uk]

Health and Safety Considerations for Dimethyl Glutarate in Research Laboratories: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the health and safety considerations for the handling and use of Dimethyl Glutarate (DMG) in a research laboratory setting. The information is compiled from various safety data sheets and chemical databases to ensure a comprehensive understanding of the potential hazards and the necessary precautions.

Chemical and Physical Properties

This compound (DMG) is a colorless liquid with a faint, agreeable, or fruity odor.[1][2] It is a dibasic ester used as a solvent, intermediate, and in the formulation of various products.[2][3][4] Understanding its physical and chemical properties is fundamental to its safe handling.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1119-40-0 | |

| Molecular Formula | C7H12O4 | |

| Molecular Weight | 160.17 g/mol | |

| Appearance | Colorless liquid | |

| Odor | Faint, agreeable, fruity | |

| Melting Point | -13°C to -45.5°C (-34.6°F to -49.9°F) | |

| Boiling Point | 210 - 215 °C (410 - 419 °F) | |

| Flash Point | 97°C - 109°C (206.6°F - 218°F) (Closed Cup) | |

| Density | 1.087 - 1.09 g/mL at 20-25°C | |

| Vapor Pressure | 0.105 - 0.2 mmHg at 20°C | |

| Vapor Density | >1.0 (Air = 1.0) | |

| Solubility in Water | Slightly soluble to partly miscible (4.3 g/L at 20°C) | |

| Autoignition Temperature | 365°C (689°F) | |

| Explosive Limits | Lower: 0.9%, Upper: 7.9% |

Hazard Identification and Classification

This compound is considered a hazardous substance according to OSHA 29 CFR 1910.1200. The primary hazards are associated with its irritant properties and potential for harm if swallowed.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |

| Acute Aquatic Hazard | 3 | H402: Harmful to aquatic life |

Source:

In addition to the classified hazards, long-term contact with air and light may lead to the formation of potentially explosive peroxides. It is also a combustible liquid and may pose a slight fire hazard when exposed to heat or flame.

Toxicology and Health Effects

Exposure to this compound can lead to various health effects, primarily related to irritation.

Table 3: Summary of Toxicological Data

| Test | Species | Route | Result | Source(s) |

| LD50 | Rat | Oral | > 5,000 mg/kg | |

| LD50 | Mouse | Oral | 2,227 mg/kg | |

| LD50 | Rabbit | Dermal | > 2,250 mg/kg | |

| LC50 (96h) | Bluegill sunfish (Lepomis macrochirus) | Aquatic | 30.838 mg/L | |

| Skin Irritation | Rabbit | Dermal | Irritant | |

| Eye Irritation | Rabbit | Ocular | Irritant |

Health Effects:

-

Inhalation: Inhalation of vapors or mists may cause respiratory tract irritation. High concentrations of vapors may lead to drowsiness, dizziness, and other effects on the central nervous system.

-

Skin Contact: Causes skin irritation. Prolonged or repeated exposure can lead to redness, swelling, and dermatitis. The substance can be absorbed through the skin.

-

Eye Contact: Causes serious eye irritation. Direct contact may result in redness and pain.

-

Ingestion: Harmful if swallowed. Ingestion is expected to be a low hazard in small quantities, but large amounts may cause adverse effects.

Occupational Exposure Limits

Currently, there are no established Permissible Exposure Limits (PEL) from OSHA or Threshold Limit Values (TLV) from ACGIH for this compound. However, DuPont has recommended an Acceptable Exposure Limit (AEL) of 1.5 ppm (10 mg/m³) for an 8-hour Time-Weighted Average (TWA).

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling

-

Avoid all personal contact, including inhalation of vapors and contact with skin and eyes.

-

Use only in well-ventilated areas, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (see Section 6).

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.

-

Ground all equipment containing the material to prevent static discharge.

-

Avoid the formation of dust and aerosols.

Storage

-

Store in a cool, dry, and well-ventilated area.

-

Keep containers tightly closed.

-

Store away from heat, sparks, open flames, and other ignition sources.

-

Store away from incompatible materials such as strong oxidizing agents, acids, bases, and reducing agents.

-

Protect containers from physical damage and check regularly for leaks.

-

Be aware of the potential for peroxide formation. It is recommended that containers be dated upon receipt and opening. Unopened containers may be stored for up to 18 months, while opened containers should not be stored for more than 12 months.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

Table 4: Recommended Personal Protective Equipment

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | |

| Skin Protection | Impervious protective gloves (e.g., butyl-rubber, nitrile rubber). A lab coat or synthetic apron should be worn. | |

| Respiratory Protection | Not typically required under normal use with adequate ventilation. If aerosols are generated or ventilation is inadequate, use a NIOSH/MSHA approved respirator. |

Emergency Procedures

First Aid Measures

-

Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water. If large quantities are swallowed, call a physician immediately.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide. Do not use a direct water jet.

-

Specific Hazards: The substance is combustible. Vapors are heavier than air and may travel to a source of ignition and flash back. Thermal decomposition can produce irritating fumes and carbon oxides (CO, CO2).

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition.

-

Environmental Precautions: Prevent the substance from entering drains, sewers, or waterways.

-

Containment and Cleanup: Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite. Collect the absorbed material into a suitable, labeled container for disposal. Clean the contaminated surface thoroughly.

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. Do not dispose of it in household waste or sewer systems. Waste material should be handled by a licensed waste disposal company.

Experimental Protocols

Detailed experimental protocols for toxicological studies are often proprietary or published in specialized literature. The following are generalized methodologies for key experiments cited in the safety data for this compound.

Acute Oral Toxicity (LD50) - Up-and-Down Procedure (UDP)

This method is a common alternative to the traditional LD50 test that uses fewer animals.

-

Animal Selection: Use a small number of a single sex of a standard laboratory rodent species (e.g., female rats).

-

Dose Administration: Administer a single oral dose of this compound to one animal.

-

Observation: Observe the animal for signs of toxicity and mortality over a 14-day period.

-

Sequential Dosing:

-

If the animal survives, the next animal is dosed at a higher level.

-

If the animal dies, the next animal is dosed at a lower level.

-

-

Endpoint: The test is complete when a sufficient number of reversals in outcome (survival/death) have been observed to allow for a statistical calculation of the LD50 value.

Skin Irritation Test - Draize Rabbit Test

This is a standard method for assessing the skin irritation potential of a substance.

-

Animal Preparation: Use healthy albino rabbits with clipped dorsal skin.

-

Substance Application: Apply a 0.5 mL dose of this compound to a small patch of the clipped skin. Cover the patch with a gauze dressing.

-

Exposure: Leave the substance in contact with the skin for a period of 4 hours.

-

Observation: After the exposure period, remove the dressing and wash the skin. Observe and score the skin for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.

-

Classification: The substance is classified as an irritant based on the mean scores for erythema and edema.

Visualizations

Hazard Identification and Control Workflow

The following diagram illustrates a logical workflow for identifying and controlling the hazards associated with this compound in a laboratory setting.

Caption: Hazard identification and control workflow for this compound.

Emergency Response Logic for a this compound Spill

This diagram outlines the logical steps to take in the event of an accidental spill of this compound.

Caption: Emergency response logic for a this compound spill.

References

Environmental Fate and Biodegradability of Dimethyl Glutarate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and biodegradability of dimethyl glutarate (DMG), a diester of glutaric acid and methanol. The information is intended to assist researchers, scientists, and drug development professionals in evaluating the environmental risk profile of this compound.

Executive Summary

This compound is recognized as a readily biodegradable substance with a low potential for bioaccumulation. Its primary degradation pathway in the environment is expected to be microbial metabolism, initiated by hydrolysis of the ester bonds. The compound is not considered persistent, bioaccumulative, and toxic (PBT)[1]. This guide summarizes the available quantitative data on its environmental behavior, details relevant experimental protocols, and provides a visual representation of its degradation pathway.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for predicting its environmental distribution and fate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1119-40-0 | [2] |

| Molecular Formula | C₇H₁₂O₄ | [2] |

| Molecular Weight | 160.17 g/mol | [2] |

| Appearance | Colorless liquid | [3] |

| Water Solubility | 5.9 x 10⁴ mg/L at 25°C | |

| Vapor Pressure | 0.18 mm Hg at 25°C | |

| Log Kₒw (Octanol-Water Partition Coefficient) | 0.62 (experimental) |

Environmental Fate

The environmental fate of this compound is governed by a combination of abiotic and biotic processes, with biodegradation being the most significant removal mechanism.

Abiotic Degradation

There is limited information available regarding the direct or indirect photolysis of this compound in aquatic or atmospheric environments. However, given its chemical structure, significant direct photolysis is not expected as it does not contain chromophores that absorb light in the environmentally relevant UV spectrum.

The primary degradation pathway for this compound in the atmosphere is expected to be its reaction with hydroxyl (OH) radicals. While a specific experimental rate constant for this compound is not available, an estimated atmospheric half-life can be calculated based on structure-activity relationships. For a similar compound, dimethyl succinate, the reaction rate constant with OH radicals has been measured, which can provide a surrogate for estimation purposes.

Biotic Degradation

This compound is classified as readily biodegradable . This is based on results from studies following the OECD Test Guideline 301D (Closed Bottle Test). In this test, a substance is considered readily biodegradable if it achieves at least 60% of its theoretical oxygen demand (ThOD) within a 28-day period, including a 10-day window where this level of degradation is reached.

Table 2: Biodegradability of this compound

| Test Guideline | Result | Biodegradation (%) | Duration | Conclusion | Reference |

| OECD 301D | Readily Biodegradable | ≥ 60% | 28 days | Meets criteria for ready biodegradability |

The aerobic biodegradation of this compound in soil and aquatic environments is expected to be a significant fate process. The degradation is initiated by microbial esterases that hydrolyze the ester bonds to form monomethyl glutarate and then glutaric acid. Glutaric acid is a naturally occurring substance that can be further metabolized by microorganisms through central metabolic pathways. While specific half-life data for this compound in soil and water are not available in the reviewed literature, its classification as readily biodegradable suggests that it will not persist in these compartments.

The degradation pathway of this compound is initiated by the hydrolysis of one of the ester linkages, followed by the hydrolysis of the second ester linkage, leading to the formation of glutaric acid. Glutaric acid can then be further metabolized.

Bioaccumulation

The potential for a substance to bioaccumulate in organisms is often estimated using the octanol-water partition coefficient (Log Kₒw). A Log Kₒw value below 3 generally indicates a low potential for bioaccumulation.

Table 3: Bioaccumulation Potential of this compound

| Parameter | Value | Method | Conclusion | Reference |

| Log Kₒw | 0.62 | Experimental | Low bioaccumulation potential |

The low Log Kₒw of this compound suggests that it is unlikely to bioaccumulate in aquatic or terrestrial organisms.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide, based on standardized OECD guidelines.

Ready Biodegradability - OECD Test Guideline 301D (Closed Bottle Test)

Objective: To assess the ready biodegradability of a chemical substance by aerobic microorganisms in an aqueous medium.

Principle: A solution of the test substance in a mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., activated sludge) and kept in a completely filled, closed bottle in the dark at a constant temperature. The degradation is followed by measuring the consumption of dissolved oxygen over a 28-day period. The percentage of biodegradation is calculated as the ratio of the measured oxygen consumption to the theoretical oxygen demand (ThOD).

Apparatus:

-

BOD bottles with ground-glass stoppers.

-

Incubator maintained at 20 ± 1 °C.

-

Dissolved oxygen meter.

-

Magnetic stirrers and stir bars.

Procedure:

-

Preparation of Mineral Medium: A mineral medium containing essential salts and trace elements is prepared.

-

Preparation of Inoculum: The inoculum is typically derived from the effluent of a domestic wastewater treatment plant. It is prepared to ensure a low endogenous respiration rate.

-

Test Setup:

-

Test Bottles: The test substance is added to the mineral medium to achieve a concentration that results in an oxygen consumption of at least 50% of the initial dissolved oxygen concentration. The bottles are then inoculated.

-

Blank Control: Bottles containing only the mineral medium and inoculum are prepared to measure the endogenous activity of the microorganisms.

-

Reference Control: A readily biodegradable reference substance (e.g., sodium benzoate) is tested in parallel to verify the viability of the inoculum.

-

Toxicity Control: A bottle containing both the test substance and the reference substance is included to check for inhibitory effects of the test substance on the microorganisms.